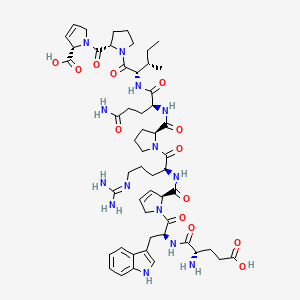

GF109

Description

Properties

CAS No. |

79873-93-1 |

|---|---|

Molecular Formula |

C53H74N14O13 |

Molecular Weight |

1115.2 g/mol |

IUPAC Name |

(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid |

InChI |

InChI=1S/C53H74N14O13/c1-3-29(2)43(51(78)66-25-9-16-39(66)50(77)67-26-10-17-40(67)52(79)80)63-45(72)34(19-20-41(55)68)60-46(73)37-14-7-23-64(37)48(75)35(13-6-22-58-53(56)57)61-47(74)38-15-8-24-65(38)49(76)36(62-44(71)32(54)18-21-42(69)70)27-30-28-59-33-12-5-4-11-31(30)33/h4-5,8,10-12,15,17,28-29,32,34-40,43,59H,3,6-7,9,13-14,16,18-27,54H2,1-2H3,(H2,55,68)(H,60,73)(H,61,74)(H,62,71)(H,63,72)(H,69,70)(H,79,80)(H4,56,57,58)/t29-,32-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1 |

InChI Key |

DELQHVDKODCAJT-AXPLDACSSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CC=C[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4C=CCN4C(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CC=CC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4C=CCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GF 109; GF-109; GF109; |

Origin of Product |

United States |

Foundational & Exploratory

In Silico Modeling of Complex Peptide Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides has garnered significant interest in recent years, driven by their high specificity and low toxicity compared to small molecule drugs.[1][2] However, the inherent flexibility of peptides presents a considerable challenge for traditional structure-based drug design. In silico modeling has emerged as a powerful tool to overcome these hurdles, providing insights into the conformational landscape of complex peptides and their interactions with biological targets.[3][4] This guide offers a comprehensive overview of the core computational methodologies employed in the modeling of complex peptide structures, complete with detailed experimental protocols, quantitative performance data, and visual representations of key workflows and pathways.

Core Methodologies in Peptide Modeling

The computational modeling of peptides primarily revolves around two synergistic techniques: Molecular Dynamics (MD) simulations and peptide-protein docking. These methods, often used in concert, allow researchers to explore the dynamic nature of peptides and predict their binding modes to target proteins.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of peptide structures by simulating the movement of atoms over time based on a given force field.[5][6] This technique is invaluable for understanding the conformational flexibility of peptides in different environments (e.g., in solution or near a membrane) and for identifying low-energy, stable conformations.[6][7]

Peptide-Protein Docking: Docking algorithms predict the preferred orientation and conformation of a peptide when it binds to a protein receptor.[7][8] These methods can be broadly categorized into template-based, template-free (ab initio), and hybrid approaches.[1] Given the flexibility of many peptides, ensemble docking, where multiple peptide conformations are used as input, is often employed to increase the accuracy of predictions.[7]

Data Presentation: Performance of Peptide Modeling Tools

The selection of appropriate software and force fields is critical for the success of in silico peptide modeling. Below are tables summarizing the performance of various docking algorithms and the characteristics of common molecular dynamics force fields.

Table 1: Comparison of Peptide-Protein Docking Algorithms

| Docking Algorithm | Docking Type | Key Features | Reported Performance (Success Rate/L-RMSD) | Reference |

| HADDOCK | Information-driven | Utilizes experimental or predicted interface information to guide docking. Supports ensemble docking. | High success rate when interface information is available. | [7] |

| FRODOCK | Template-Free (Global) | Fast Fourier Transform (FFT)-based rigid-body docking. | Performed well in blind docking with an average L-RMSD of 12.46 Å (top pose) and 3.72 Å (best pose). | [8] |

| ZDOCK | Template-Free (Global) | FFT-based rigid-body docking with pairwise statistical potentials. | Showed strong performance in re-docking scenarios with an average L-RMSD of 8.60 Å (top pose) and 2.88 Å (best pose). | [8][9] |

| AutoDock Vina | Template-Free (Local) | Employs a Lamarckian genetic algorithm for conformational searching. | Performed reasonably well for peptides with more than 5 residues in some benchmark studies. | [10] |

| CABS-dock | Template-Free (Global) | Utilizes a coarse-grained model allowing for significant flexibility of both peptide and protein. | - | |

| Rosetta FlexPepDock | Template-Free (Local) | High-resolution modeling and refinement of peptide-protein complexes. | - |

L-RMSD (Ligand Root-Mean-Square Deviation) is a common metric for evaluating docking accuracy, with lower values indicating better predictions.

Table 2: Overview of Common Molecular Dynamics Force Fields for Peptides

| Force Field Family | Key Characteristics | Common Water Model | Strengths | Considerations | Reference |

| AMBER | Widely used, well-parameterized for proteins and nucleic acids. Several variants exist (e.g., ff99SB-ILDN, ff14SB). | TIP3P, OPC | Good for canonical secondary structures. | Can sometimes overstabilize helical structures. | [11] |

| CHARMM | Another widely used and well-validated force field family (e.g., CHARMM27, CHARMM36). | TIP3P | Good balance for folded and disordered peptides. | - | [11] |

| GROMOS | Developed for the GROMACS simulation package. Known for its united-atom representation in older versions. | SPC | Good for studying protein folding and dynamics. | Can be sensitive to simulation parameters. | [11] |

| OPLS | Optimized Potentials for Liquid Simulations. All-atom force field with good parameterization for a wide range of organic molecules. | TIP4P | Generally provides accurate liquid properties. | - | [11] |

| MARTINI | A popular coarse-grained force field. | Coarse-grained water | Allows for simulations of larger systems and longer timescales. | Loss of atomic detail. Secondary structure is often fixed. | [12] |

Experimental Protocols

Detailed and reproducible protocols are fundamental to robust computational research. The following sections provide step-by-step methodologies for common in silico peptide modeling experiments.

Protocol 1: Molecular Dynamics Simulation of a Peptide in Solution using GROMACS

This protocol outlines the general steps for setting up and running an all-atom MD simulation of a peptide in a water box using the GROMACS software suite.[13][14][15]

1. System Preparation:

- Obtain Peptide Structure: Start with a PDB file of the peptide. This can be from a database, homology modeling, or a peptide builder.

- Choose Force Field and Water Model: Select an appropriate force field (e.g., AMBER, CHARMM) and water model (e.g., TIP3P).

- Generate Topology: Use the pdb2gmx tool in GROMACS to generate the molecular topology file (.top) and a GROMACS-formatted coordinate file (.gro).[14]

- Define Simulation Box: Create a simulation box of a suitable size and shape (e.g., cubic, dodecahedron) around the peptide using editconf.

- Solvation: Fill the simulation box with water molecules using solvate.

- Adding Ions: Add ions to neutralize the system and to mimic physiological salt concentration using grompp and genion.

2. Energy Minimization:

- Perform energy minimization to remove steric clashes and unfavorable geometries. This is typically done using the steepest descent algorithm.

3. Equilibration:

- NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Equilibrate the system at a constant temperature to ensure the solvent molecules are properly distributed around the peptide.

- NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at a constant pressure and temperature to bring the system to the desired density. Position restraints on the peptide are gradually removed during equilibration.

4. Production MD:

- Run the production simulation for the desired length of time without any restraints. Trajectory data is saved at regular intervals.

5. Analysis:

- Analyze the trajectory to study the peptide's conformational dynamics, stability, and interactions. Common analyses include RMSD (Root-Mean-Square Deviation), RMSF (Root-Mean-Square Fluctuation), radius of gyration, and secondary structure analysis.

Protocol 2: Peptide-Protein Docking using HADDOCK

This protocol describes a general workflow for performing information-driven flexible peptide docking using the HADDOCK web server.[1][16][17][18]

1. Input Preparation:

- Protein Structure: Provide the PDB structure of the target protein.

- Peptide Structure(s): Provide one or more PDB structures for the peptide. For flexible peptides, it is recommended to use an ensemble of conformations, which can be generated from MD simulations or other methods.[7]

- Define Ambiguous Interaction Restraints (AIRs):

- Active Residues: Specify the amino acid residues on the protein and/or peptide that are known or predicted to be involved in the interaction. These can be identified from experimental data (e.g., mutagenesis, NMR) or bioinformatics predictions.

- Passive Residues: HADDOCK will automatically define passive residues as the surface neighbors of the active residues.

2. HADDOCK Submission:

- Upload the PDB files and input the active and passive residue information into the HADDOCK web server.

- Adjust docking parameters if necessary (e.g., flexibility, number of models to generate).

3. Docking Stages:

- Rigid Body Minimization (it0): A rigid body energy minimization step where the input molecules are treated as rigid bodies.

- Semi-flexible Simulated Annealing (it1): A simulated annealing refinement step where flexibility is introduced at the interface.

- Explicit Solvent Refinement (itw): A final refinement step in explicit water.

4. Analysis and Clustering:

- HADDOCK automatically clusters the resulting models based on their similarity.

- Analyze the top-ranked clusters based on the HADDOCK score, which is a weighted sum of van der Waals, electrostatic, desolvation, and restraint energies.

- Visually inspect the top models to assess the plausibility of the predicted binding mode.

Visualizations

Diagrams are provided below to illustrate key concepts and workflows in in silico peptide modeling.

Conclusion

In silico modeling of complex peptide structures is a rapidly evolving field that is indispensable for modern drug discovery.[3] By leveraging powerful computational techniques such as molecular dynamics simulations and protein-peptide docking, researchers can gain unprecedented insights into the behavior of these promising therapeutic agents. The protocols and data presented in this guide provide a solid foundation for scientists and researchers to design and execute their own computational studies of peptides. As computational power increases and algorithms become more sophisticated, the predictive accuracy of these methods will continue to improve, further accelerating the development of novel peptide-based therapeutics.

References

- 1. Cyclization and Docking Protocol for Cyclic Peptide-Protein Modeling Using HADDOCK2.4 [dspace.library.uu.nl]

- 2. researchgate.net [researchgate.net]

- 3. Editorial: Machine learning for peptide structure, function, and design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Modelling peptide–protein complexes: docking, simulations and machine learning | QRB Discovery | Cambridge Core [cambridge.org]

- 6. cn.aminer.org [cn.aminer.org]

- 7. Information-Driven, Ensemble Flexible Peptide Docking Using HADDOCK [dspace.library.uu.nl]

- 8. Benchmarking of different molecular docking methods for protein-peptide docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Tutorial on Coarse-Grained Molecular Dynamics with Peptides (Appendix B) - Dynamics of Engineered Artificial Membranes and Biosensors [cambridge.org]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

A Technical Guide to the Physicochemical Properties of Long-Chain Peptides

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Long-Chain Peptides in Therapeutics

Long-chain peptides, defined as polymers of 40 or fewer amino acids, have emerged as a significant class of therapeutics, bridging the gap between small molecules and large protein biologics.[1] Their high target specificity and binding affinity offer distinct advantages in drug development.[2][3] However, their unique physicochemical properties present considerable challenges in manufacturing, formulation, and clinical application.[2][3] These challenges include ensuring solubility, maintaining stability, preventing aggregation, and mitigating immunogenicity.

This guide provides an in-depth exploration of these core physicochemical properties. It details the experimental protocols used for their characterization and offers strategies to overcome common obstacles in the development of long-chain peptide drugs.

Core Physicochemical Properties

The therapeutic success of a long-chain peptide is intrinsically linked to its physicochemical characteristics. These properties are dictated by the peptide's primary amino acid sequence, which in turn governs its higher-order structure and interactions.[4]

Solubility

A peptide's solubility is a critical factor for its formulation, bioavailability, and manufacturability. Poor solubility can hinder purification, lead to aggregation, and complicate administration.[5][6] The solubility of a peptide is primarily determined by the polarity of its amino acid sequence.[5][6]

Factors Influencing Peptide Solubility:

| Factor | Impact on Solubility | Rationale |

| Amino Acid Composition | High content of hydrophobic/non-polar residues (e.g., Val, Leu, Ile, Met, Phe, Trp) decreases aqueous solubility.[5][6] | Hydrophobic side chains minimize interaction with water, promoting self-association. |

| High content of charged/polar residues (e.g., Arg, Lys, His, Asp, Glu) increases aqueous solubility.[5] | Charged and polar side chains readily form hydrogen bonds with water molecules. | |

| pH of the Solution | Solubility is generally lowest at the peptide's isoelectric point (pI). | At the pI, the net charge of the peptide is zero, minimizing electrostatic repulsion between molecules and favoring aggregation.[7] |

| Acidic peptides (net negative charge) are more soluble in basic buffers (pH > pI).[6] | Deprotonation of acidic residues increases the net negative charge, enhancing repulsion and solubility. | |

| Basic peptides (net positive charge) are more soluble in acidic buffers (pH < pI).[5][6] | Protonation of basic residues increases the net positive charge, enhancing repulsion and solubility. | |

| Secondary Structure | The formation of stable secondary structures like β-sheets can significantly decrease solubility.[8] | Intermolecular β-sheet formation is a key driver of aggregation and fibril formation, leading to insoluble structures. |

| Proline residues can disrupt secondary structures and increase solubility.[5] | Proline's unique cyclic structure acts as a "helix breaker" and disrupts the hydrogen bonding patterns required for stable secondary structures.[9] |

General Guidelines for Solubilization:

-

Initial Solvent Choice: Sterile, distilled water is the first choice. If solubility is low, sonication can help.

-

For Hydrophobic Peptides: A small amount of an organic solvent like DMSO, DMF, or acetonitrile may be required, followed by dilution with an aqueous buffer.[5]

-

For Charged Peptides: If the peptide has a net positive charge, dissolving it in a dilute acidic solution (e.g., acetic acid) can improve solubility. If it has a net negative charge, a dilute basic solution (e.g., ammonium hydroxide) may be effective.[6]

Stability

Peptide stability is categorized into physical stability (related to aggregation) and chemical stability (resistance to covalent modification).

Chemical Stability: Long-chain peptides are susceptible to several chemical degradation pathways, which can lead to a loss of efficacy and the formation of unwanted impurities.

Common Chemical Degradation Pathways in Peptides:

| Degradation Pathway | Amino Acids Affected | Conditions | Outcome |

| Oxidation | Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Histidine (His), Tyrosine (Tyr) | Exposure to oxygen, metal ions, light | Formation of sulfoxides (Met), disulfides (Cys), or other oxidation products. Can alter structure and activity.[6] |

| Deamidation | Asparagine (Asn), Glutamine (Gln) | Occurs at neutral or basic pH, especially when the following residue is small (e.g., Gly, Ser) | Conversion of Asn to aspartic acid or isoaspartic acid; Gln to glutamic acid. Introduces a negative charge and can alter conformation.[10] |

| Hydrolysis/Peptide Bond Cleavage | Aspartic Acid (Asp) | Most common at Asp-Pro and Asp-X bonds under acidic conditions | Cleavage of the peptide backbone, resulting in fragmentation. |

| Racemization | All amino acids (except Gly) | Can occur during synthesis or under basic conditions | Conversion of an L-amino acid to a D-amino acid, which can significantly impact biological activity.[9] |

| Dimerization | Aspartic Acid (Asp), Asparagine (Asn) | Can occur in non-aqueous solvents via a cyclic imide intermediate.[10] | Formation of a peptide dimer, which is an impurity. |

Storage Recommendations for Enhanced Stability:

-

Lyophilized Peptides: Store at -20°C or colder in a dry, dark environment.[6] Before opening, allow the vial to warm to room temperature to prevent condensation.[6]

-

Peptides in Solution: Store aliquoted and frozen at -20°C or below.[5] Use sterile buffers at pH 5-6.[6] Avoid repeated freeze-thaw cycles. Long-term storage in solution is not recommended, especially for peptides containing Cys, Met, Asn, Gln, or Trp.[5][6]

Aggregation

Peptide aggregation is a process where individual peptide molecules associate to form larger, often insoluble, structures. This is a major concern in drug development as aggregates can reduce product efficacy and, more critically, elicit an immune response.[8] Aggregates can range from non-covalent, reversible oligomers to highly organized, irreversible amyloid fibrils characterized by a cross-β-sheet structure.[8]

Factors Driving Peptide Aggregation:

-

Intrinsic Properties: The presence of aggregation-prone regions (APRs), often rich in hydrophobic and aromatic amino acids (Trp, Phe, Tyr), significantly increases the tendency to aggregate through π-π stacking and hydrophobic interactions.[8][11]

-

Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, promoting aggregation via a nucleation-polymerization mechanism.[8]

-

Environmental Factors: pH near the peptide's isoelectric point, elevated temperatures, and mechanical stress (e.g., agitation) can all induce aggregation.

-

Sequence-Specific Issues: The inherent propensity of a peptide chain to form secondary structures, particularly β-sheets, is a primary cause of aggregation during solid-phase peptide synthesis (SPPS).

Strategies to Mitigate Aggregation:

| Strategy | Description | Mechanism |

| Sequence Modification | Substitute aggregation-prone residues with less hydrophobic or "gatekeeper" residues (e.g., Pro, Arg, Lys) that flank the APR.[8] | Disrupts the hydrophobic interactions necessary for aggregation. |

| Backbone Protection (During Synthesis) | Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of an amino acid.[9] | Prevents the intermolecular hydrogen bonding that leads to β-sheet formation during synthesis. These groups are removed during final cleavage.[9] |

| Use of Pseudoprolines | Insert dipeptide units (pseudoprolines) derived from Ser or Thr at specific points in the sequence during synthesis.[9] | The pseudoproline's structure disrupts the peptide backbone's ability to form hydrogen bonds, preventing aggregation. The native Ser/Thr residue is regenerated upon cleavage from the resin.[9] |

| Formulation Strategies | Optimize pH and ionic strength. Include excipients such as sugars, polyols, or surfactants that stabilize the peptide's native state. | Stabilizers can increase the energy barrier for unfolding and aggregation. |

Immunogenicity

Immunogenicity is the propensity of a therapeutic peptide to trigger an unwanted immune response in the body, which can impact its safety and efficacy.[12] This response can lead to the formation of anti-drug antibodies (ADAs), which may neutralize the drug's effect or, in severe cases, cross-react with endogenous proteins.[13] The assessment of immunogenicity risk is a critical regulatory requirement, particularly for generic peptide products.[12][14]

Sources and Types of Immune Response:

-

Innate Immunity: Triggered by process-related impurities such as endotoxins or other immune-response modulating impurities (IRMI) that may contaminate the final drug product.[12][15] These impurities can interact with pattern recognition receptors (PRRs) on immune cells, leading to inflammation and cytokine release.[15]

-

Adaptive Immunity: Primarily driven by the peptide sequence itself or by peptide-related impurities.[14][15] These peptides can be processed by antigen-presenting cells (APCs) and presented via the Major Histocompatibility Complex (MHC) to T-cells.[13] If a peptide fragment (epitope) binds to MHC and is recognized by a T-cell, it can trigger a full adaptive immune response, leading to ADA production.[15]

Regulatory Perspective on Immunogenicity Assessment: The FDA recommends a comparative assessment of the immunogenicity risk for generic synthetic peptides against the reference listed drug (RLD).[1][13] This involves:

-

Impurity Profiling: Demonstrating that peptide-related impurities are at or below the levels found in the RLD, and that no new specified impurity exists at a concentration greater than 0.5% of the drug substance.[1][12]

-

Risk Assessment: For any new impurity between 0.1% and 0.5%, an investigation is needed to determine if it contains an MHC-binding domain.[13]

Experimental Protocols for Characterization

A suite of orthogonal analytical methods is required to fully characterize a long-chain peptide and its impurities.[1]

Separation and Quantification Techniques

High-Performance Liquid Chromatography (HPLC / UPLC):

-

Principle: A cornerstone technique for peptide analysis, HPLC separates molecules based on their differential interactions with a stationary phase (the column) and a mobile phase.[16] Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is the most common method.

-

Methodology: A peptide sample is injected into the column. A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is used to elute the peptides.[16] Peptides elute based on their hydrophobicity—more hydrophobic peptides are retained longer. Detection is typically done via UV absorbance at ~214-220 nm.[17]

-

Applications:

Capillary Electrophoresis (CE):

-

Principle: This technique separates molecules in a narrow capillary based on their charge-to-size ratio under the influence of an electric field.[16][19]

-

Methodology: The capillary is filled with a background electrolyte (BGE) buffer. The sample is introduced, and a high voltage is applied.[19] Cations move fastest towards the cathode, followed by neutral molecules (with the electroosmotic flow), and then anions. Detection is typically by UV absorbance.

-

Applications: Provides high-resolution separation, making it excellent for analyzing isomeric peptides or variants with subtle charge differences.[19]

Identification and Structural Analysis

Mass Spectrometry (MS):

-

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is an extremely sensitive and specific technique for identifying and characterizing peptides.

-

Methodology: Peptides are ionized (e.g., by electrospray ionization, ESI) and introduced into the mass analyzer. For sequencing, a specific peptide ion is selected and fragmented (tandem MS or MS/MS), and the masses of the resulting fragments are measured to deduce the amino acid sequence.[1]

-

Applications:

-

Molecular Weight Confirmation: Verifying the mass of the synthesized peptide.

-

Sequence Verification: Confirming the primary amino acid sequence.

-

Impurity Identification: Characterizing the structure of unknown impurities detected by HPLC.[1]

-

Amino Acid Analysis (AAA):

-

Principle: This method determines the absolute quantity of a peptide by quantifying its constituent amino acids.[17]

-

Methodology: The peptide is first hydrolyzed into its individual amino acids using strong acid (e.g., 6M HCl).[17] The resulting amino acid mixture is then separated (typically by HPLC), and each amino acid is quantified by comparing its signal to that of known standards. The peptide content is calculated based on the known sequence and the measured amounts of stable amino acids.[17]

-

Application: Provides an accurate measure of the net peptide content in a lyophilized powder, distinguishing it from water and counter-ions.[17]

Immunogenicity Assessment Protocols

In Silico Analysis:

-

Principle: Computational algorithms are used to predict the binding affinity of peptide sequences (the active pharmaceutical ingredient and any impurities) to various MHC class II alleles.

-

Methodology: The peptide sequences are scanned for potential T-cell epitopes. These tools predict which fragments are likely to bind to different HLA types, providing a preliminary risk assessment.[13][20]

In Vitro Assays for Adaptive Immunity:

-

HLA Binding Assays: These are biochemical assays that directly measure the binding of a peptide to specific, recombinant HLA molecules. They are used to confirm the predictions from in silico models.[14][15]

-

T-Cell Proliferation Assays: This is a functional, cell-based assay. Peripheral blood mononuclear cells (PBMCs) from a diverse pool of healthy, HLA-typed donors are co-cultured with the test peptide.[14] If a T-cell recognizes the peptide presented by an APC, it will proliferate. Proliferation is measured, often using flow cytometry.[14] This assay determines if a peptide can not only bind to MHC but also trigger a T-cell response.

In Vitro Assays for Innate Immunity:

-

Principle: These assays assess whether the drug product contains impurities that can activate innate immune cells.[15]

-

Methodology: The drug product is incubated with whole blood, PBMCs, or specific immune cell lines (e.g., those expressing Toll-like receptors).[15][20] The release of pro-inflammatory cytokines is then measured (e.g., using ELISA or multiplex assays). This helps to identify the risk from process-related impurities.[15][20]

Visualizations: Workflows and Pathways

Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow

References

- 1. youtube.com [youtube.com]

- 2. google.com [google.com]

- 3. youtube.com [youtube.com]

- 4. Biochemistry, Essential Amino Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]

- 7. youtube.com [youtube.com]

- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. labhorizons.co.uk [labhorizons.co.uk]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. google.com [google.com]

- 16. Analysis of Peptide Variants: Liquid Detection and Mass Spectrometry Identification Strategies | MtoZ Biolabs [mtoz-biolabs.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. youtube.com [youtube.com]

A Technical Guide to the Preliminary Biological Evaluation of Synthetic Peptides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential stages and methodologies for the preliminary biological evaluation of synthetic peptides. As peptides continue to emerge as a significant class of therapeutics, a systematic and robust evaluation process is critical to identify and advance promising candidates.[1][2] This document details key in vitro and in vivo assays, provides structured experimental protocols, and presents data in a clear, comparative format to aid in decision-making during the early stages of drug discovery.

Overview of the Peptide Evaluation Workflow

The preliminary biological evaluation of a synthetic peptide is a multi-stage process designed to assess its activity, specificity, and safety. The workflow typically begins with a series of in vitro assays to determine the peptide's interaction with its biological target and its effect on cells. Promising candidates from in vitro screening then advance to in vivo models to evaluate their efficacy and preliminary safety profile in a physiological context.

In Vitro Evaluation

In vitro assays are the foundation of the biological evaluation process. They are designed to rapidly screen peptides for desired activity and to eliminate candidates with unfavorable characteristics, such as high cytotoxicity, before committing to more resource-intensive in vivo studies.

The first step is to assess the general toxicity of the peptide on relevant cell lines. This helps establish a therapeutic window and ensures that the observed biological effects in subsequent assays are not merely a consequence of cell death.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cells (e.g., a non-tumorigenic cell line like HaCaT and the target cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]

-

Peptide Treatment: Prepare serial dilutions of the synthetic peptide in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the peptide solutions. Include a vehicle control (medium only) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the peptide concentration and determine the IC50 (the concentration that inhibits 50% of cell growth) using non-linear regression.[3]

| Peptide Candidate | Target Cell Line | Non-Target Cell Line | Selectivity Index (SI) |

| IC50 (µM) | IC50 (µM) | (IC50 Non-Target / IC50 Target) | |

| Peptide A | K562 (Leukemia) | HaCaT (Keratinocyte) | |

| Example Value | 2.5 | >100 | >40 |

| Peptide B | A549 (Lung Cancer) | BEAS-2B (Bronchial Epithelial) | |

| Example Value | 15.2 | 85.7 | 5.6 |

| Peptide C (Control) | K562 (Leukemia) | HaCaT (Keratinocyte) | |

| Example Value | 55.0 | 95.0 | 1.7 |

For peptides designed to interact with a specific cell surface receptor, binding assays are crucial to quantify the affinity and specificity of this interaction. Radioligand binding assays are a classic, highly sensitive method.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the target receptor. Quantify the total protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well filter plate, add the cell membrane preparation (e.g., 10-20 µg of protein), a constant concentration of a radiolabeled ligand known to bind the receptor (e.g., ³H-labeled or ¹²⁵I-labeled peptide), and increasing concentrations of the unlabeled synthetic peptide (the competitor).[4][5]

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (determined from prior kinetic experiments).[4]

-

Separation: Separate the bound from unbound radioligand by vacuum filtration through the filter plate. Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.[4][5]

-

Data Acquisition: Dry the filter mats and measure the radioactivity retained on each filter using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. The concentration of the synthetic peptide that displaces 50% of the radiolabeled ligand is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

| Peptide Candidate | Target Receptor | IC50 (nM) | Ki (nM) |

| Peptide X | VEGFR1 | 15.5 | 7.8 |

| Peptide Y | α-thrombin | 166 | 83 |

| Peptide Z | Muscarinic M1 | 520 | 260 |

Many therapeutic peptides function by inhibiting enzymes.[6] An enzyme inhibition assay measures the ability of a peptide to reduce the activity of a target enzyme. The potency is typically reported as an IC50 value.[7]

Experimental Protocol: General Enzyme Inhibition Assay

-

Reagents: Prepare a buffer solution optimal for enzyme activity. Prepare solutions of the target enzyme, its substrate, and the synthetic peptide inhibitor at various concentrations.

-

Assay Setup: In a 96-well plate, add the enzyme and varying concentrations of the synthetic peptide. Allow a short pre-incubation period (e.g., 15 minutes) for the peptide to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period, ensuring the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction using a suitable method (e.g., adding a strong acid or a specific inhibitor).

-

Data Acquisition: Measure the amount of product formed. This can be done using various detection methods, such as spectrophotometry (for a chromogenic product), fluorometry, or luminescence (e.g., MTase-Glo™ Methyltransferase Assay).[8]

-

Analysis: Calculate the percentage of enzyme inhibition for each peptide concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[7]

| Peptide Candidate | Target Enzyme | IC50 (µM) |

| Peptide M1 | PRMT1 | 0.85 |

| Peptide M2 (Control) | PRMT1 | 15.2 |

| Peptide C1 | ECE1 | 3.5 |

| Peptide C2 | ACE | 78.0 |

Understanding how a peptide modulates intracellular signaling pathways is key to elucidating its mechanism of action. Many peptides affect pathways involved in cell growth, inflammation, and angiogenesis, such as the JAK/STAT or MAPK/ERK pathways.[9][10]

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immune regulation and cell growth.[9] It is a common target for therapeutic intervention. The binding of a cytokine (e.g., IL-6) to its receptor activates associated JAK proteins, which then phosphorylate each other and the receptor. This creates docking sites for STAT proteins, which are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. A synthetic peptide could be designed to inhibit the JAK kinase activity or block STAT phosphorylation.

In Vivo Evaluation

Peptides that demonstrate promising activity and low toxicity in vitro are advanced to in vivo studies. These experiments aim to confirm the peptide's therapeutic effect in a complex biological system and to gather preliminary data on its pharmacokinetics, pharmacodynamics, and safety.

The choice of animal model is critical and should accurately reflect the human disease state being targeted. For example, anticancer peptides are often tested in murine xenograft models where human tumor cells are implanted into immunocompromised mice.[11][12]

Experimental Protocol: Murine Xenograft Model for Anticancer Peptides

-

Animal Acclimatization: House immunocompromised mice (e.g., nude or SCID mice) in a pathogen-free environment for at least one week before the experiment.

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

-

Randomization: Randomize the animals into treatment groups (e.g., vehicle control, positive control drug, and one or more doses of the synthetic peptide).

-

Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., daily intraperitoneal injection, intravenous infusion). The route and frequency will depend on the peptide's properties.

-

Monitoring: Measure tumor volume (e.g., with calipers) and body weight two to three times per week. Observe the animals for any signs of distress or toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize the animals, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Analysis: Compare the tumor growth rates and final tumor weights between the treatment groups. Statistical analysis (e.g., ANOVA) is used to determine significance.

| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1540 ± 125 | 0 |

| Peptide D (Low Dose) | 2 | 985 ± 98 | 36 |

| Peptide D (High Dose) | 5 | 523 ± 75 | 66 |

| Positive Control | 10 | 450 ± 62 | 71 |

In parallel with efficacy studies, preliminary toxicity assessments are conducted to identify any potential adverse effects. These studies help to determine the No Observable Adverse Effect Level (NOAEL), which is the highest dose that does not produce any significant adverse effects.[13] This is crucial for establishing a safe dose for further preclinical and clinical development. A typical study involves administering the peptide at several dose levels for a set period (e.g., 7 or 14 days) and monitoring for clinical signs, changes in body weight, and effects on major organs through histopathology.[13]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Synthetic Peptides and Peptidomimetics: From Basic Science to Biomedical Applications—Second Edition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 6. ACE inhibitor - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Biological Activity of Natural and Synthetic Peptides as Anticancer Agents [mdpi.com]

- 13. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Nature's Cycles: An In-depth Technical Guide to the Structural Elucidation of Complex Cyclic Peptides

For Researchers, Scientists, and Drug Development Professionals

Cyclic peptides represent a burgeoning class of therapeutic agents, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often imparts enhanced metabolic stability, target affinity, and specificity compared to their linear counterparts. However, this same cyclic nature presents significant challenges to their structural elucidation. This guide provides a comprehensive overview of the state-of-the-art techniques and integrated workflows used to decipher the primary sequence, stereochemistry, and three-dimensional conformation of these complex macromolecules.

Mass Spectrometry: Deciphering the Primary Sequence

Mass spectrometry (MS) is the cornerstone for determining the primary amino acid sequence of cyclic peptides. Due to the absence of N- and C-termini, sequencing cyclic peptides requires specialized approaches, primarily centered around tandem mass spectrometry (MS/MS).

Core Principles of Cyclic Peptide Sequencing by MS/MS

Unlike linear peptides, which produce predictable b- and y-ion series upon fragmentation, cyclic peptides must first be linearized through fragmentation. This initial ring-opening event is stochastic, leading to a variety of linear precursors that then fragment further. This complicates spectral interpretation, often requiring sophisticated software and manual validation. The general workflow involves inducing fragmentation of the protonated molecule [M+H]⁺ and analyzing the resulting fragment ions to piece together the amino acid sequence.[1]

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) for Cyclic Peptide Sequencing

This protocol outlines a general procedure for sequencing a purified cyclic peptide using a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled with liquid chromatography.

1.2.1. Sample Preparation:

-

Purification: Ensure the cyclic peptide sample is of high purity (>95%) to minimize interference from contaminants.

-

Solubilization: Dissolve the purified peptide in a solvent compatible with both the liquid chromatography (LC) system and electrospray ionization (ESI), typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.

-

Concentration: The optimal concentration will depend on the instrument's sensitivity, but a starting concentration in the low micromolar to nanomolar range is common.

1.2.2. LC-MS/MS Data Acquisition:

-

Liquid Chromatography: Employ a reversed-phase HPLC column (e.g., C18) to separate the cyclic peptide from any remaining impurities and to introduce it into the mass spectrometer. A gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically used for elution.

-

Mass Spectrometry:

-

Full Scan (MS1): Acquire a high-resolution full scan to determine the accurate mass of the protonated cyclic peptide ([M+H]⁺).

-

Tandem MS (MS2): Select the [M+H]⁺ ion for fragmentation using an appropriate dissociation technique. Collision-Induced Dissociation (CID) is common, but other methods like Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD) can provide complementary fragmentation patterns.

-

Acquisition Parameters:

-

Collision Energy: Optimize the collision energy to induce sufficient fragmentation for sequencing. This often requires a stepwise increase in energy to observe a range of fragment ions.

-

Resolution: Set the mass analyzer to a high resolution (e.g., >60,000) to enable accurate mass measurements of fragment ions, which is crucial for determining their elemental composition.

-

Activation Type: Choose the fragmentation method based on the peptide's characteristics. CID is often a good starting point.

-

-

1.2.3. Data Analysis:

-

Software-Assisted Sequencing: Utilize specialized software (e.g., PEAKS, Byonic) that incorporates algorithms for de novo sequencing of cyclic peptides. These tools can handle the complex fragmentation patterns by considering all possible ring-opening scenarios.

-

Manual Interpretation: Manually inspect the MS/MS spectra to validate the software's proposed sequence. This involves identifying characteristic fragment ions and neutral losses to confirm the amino acid residues. A common strategy is to look for a series of b-ions or y-ions that are consistent with a linearized form of the peptide.[2]

-

Multistage Mass Spectrometry (MSⁿ): For particularly challenging sequences, multistage mass spectrometry (MSⁿ) can be employed. This involves isolating a primary fragment ion from the MS2 spectrum and subjecting it to further fragmentation (MS3), and so on. This can help to establish the connectivity of amino acid residues.[3]

Quantitative Performance of Mass Analyzers

The choice of mass analyzer significantly impacts the quality of data obtained for cyclic peptide analysis. High resolution and mass accuracy are paramount for confident identification and sequencing.

| Mass Analyzer | Resolution (FWHM) | Mass Accuracy (ppm) | Typical Sensitivity | Key Advantages for Cyclic Peptide Analysis |

| Orbitrap | Up to 500,000 | < 1-3 | High | Excellent for resolving isotopic fine structure and achieving high mass accuracy for both precursor and fragment ions. |

| Time-of-Flight (TOF) | > 40,000 | < 5 | High | Fast acquisition speeds, suitable for coupling with rapid chromatography. |

| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | > 1,000,000 | < 1 | Moderate | Unparalleled resolution and mass accuracy, ideal for complex mixtures and resolving isobaric species. |

| Quadrupole Ion Trap | Unit Resolution | > 100 | Very High | Excellent for MSⁿ experiments due to its ion trapping capabilities. |

| Triple Quadrupole | Unit Resolution | > 100 | Very High | Primarily used for targeted quantification (MRM/SRM) rather than de novo sequencing. |

NMR Spectroscopy: Unveiling the 3D Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for determining the three-dimensional structure of cyclic peptides in solution. A suite of 2D NMR experiments provides through-bond and through-space correlations, which are used to generate structural restraints for computational modeling.

Key 2D NMR Experiments for Cyclic Peptide Structure Elucidation

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds. This is crucial for identifying the spin systems of individual amino acid residues.

-

TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to an entire spin system. This allows for the assignment of all protons within a single amino acid residue, even if they are not directly coupled.[4]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for structure calculation.[5]

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, but particularly useful for molecules in the intermediate size range where the NOE may be close to zero.[1]

Experimental Protocol: 2D NMR for Conformational Analysis

This protocol outlines the general steps for acquiring a suite of 2D NMR spectra for a purified cyclic peptide.

2.2.1. Sample Preparation:

-

Purity and Concentration: The peptide sample must be of high purity (>95%) and at a sufficient concentration for NMR analysis (typically 0.5-5 mM).

-

Solvent: Dissolve the peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃CN) to minimize the solvent signal. The choice of solvent can influence the peptide's conformation.

-

pH and Temperature: Carefully control the pH and temperature, as these can also affect the peptide's structure and the quality of the NMR spectra.

2.2.2. Data Acquisition:

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) to achieve the best possible resolution and sensitivity.

-

1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess the sample's purity, concentration, and the overall quality of the shimming.

-

2D Spectra Acquisition:

-

COSY: Acquire a standard gradient-selected COSY spectrum to identify scalar couplings.

-

TOCSY: Acquire a TOCSY spectrum with a mixing time appropriate for the spin systems of the amino acids (e.g., 60-80 ms).

-

NOESY/ROESY: Acquire a NOESY or ROESY spectrum with a mixing time optimized for the size of the peptide. For small to medium-sized peptides, a mixing time of 200-500 ms is a good starting point.[1]

-

-

Acquisition Parameters:

-

Spectral Width: Set the spectral width to encompass all proton resonances.

-

Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.

-

Temperature: Maintain a constant temperature throughout the experiments.

-

2.2.3. Data Processing and Analysis:

-

Processing: Process the raw data using appropriate software (e.g., TopSpin, Mnova) to obtain the 2D spectra. This includes Fourier transformation, phasing, and baseline correction.

-

Resonance Assignment:

-

Use the COSY and TOCSY spectra to identify the spin systems of the individual amino acid residues.

-

Use the NOESY/ROESY spectra to link the spin systems together in the correct sequence (sequential assignment).

-

-

Structural Restraint Generation:

-

Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints.

-

Measure the coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

-

-

Structure Calculation: Use the experimental restraints in a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the NMR data.

Quantitative Performance of NMR Spectroscopy

The quality of NMR data is highly dependent on the magnetic field strength of the spectrometer.

| Spectrometer Field Strength (MHz) | Typical ¹H Resolution (Hz) | Relative Sensitivity | Key Advantages for Cyclic Peptide Analysis |

| 400 | ~0.5 - 1.0 | Baseline | Suitable for routine analysis of smaller peptides. |

| 600 | ~0.3 - 0.6 | ~2.2x vs 400 MHz | Improved resolution and sensitivity, allowing for more detailed analysis. |

| 800 | ~0.2 - 0.4 | ~4.2x vs 400 MHz | High resolution and sensitivity, essential for larger and more complex cyclic peptides. |

| >900 | < 0.2 | >5.0x vs 400 MHz | State-of-the-art for resolving highly overlapped spectra and studying subtle conformational dynamics. |

Computational Methods: Integrating Data and Predicting Structure

Computational methods are indispensable for the structural elucidation of cyclic peptides, serving to both predict structures de novo and to refine experimental data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of a cyclic peptide, providing insights into its flexibility and the relative populations of different conformers. When combined with experimental restraints from NMR, MD simulations can generate highly accurate structural models.

Integrated Structural Elucidation Workflow

A powerful approach to cyclic peptide structure elucidation involves the integration of data from multiple analytical techniques.

This workflow begins with the acquisition of MS and NMR data. The MS/MS data is used to determine the primary amino acid sequence. The 2D NMR data is used to generate a set of structural restraints, such as interproton distances from NOESY/ROESY and dihedral angles from coupling constants. This information is then fed into computational modeling software. Molecular dynamics simulations can be used to explore the possible conformations of the peptide, and the experimental restraints are used to guide the calculation of a final ensemble of 3D structures. This final ensemble is then validated against the original experimental data to ensure consistency.

Cyclic Peptides in Signaling Pathways

Cyclic peptides play crucial roles in a variety of biological signaling pathways, acting as hormones, neurotransmitters, and signaling molecules in quorum sensing.[3] Understanding these pathways is essential for the development of novel therapeutics.

Example: Cyclic GMP-AMP (cGAMP) Signaling

Cyclic GMP-AMP (cGAMP) is a cyclic dinucleotide that acts as a second messenger in the innate immune system. Upon detection of cytosolic DNA, the enzyme cGAS (cyclic GMP-AMP synthase) produces cGAMP. cGAMP then binds to and activates the STING (stimulator of interferon genes) protein, triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.

This guide provides a foundational understanding of the multifaceted approach required for the structural elucidation of complex cyclic peptides. By integrating high-resolution mass spectrometry, advanced NMR techniques, and powerful computational methods, researchers can confidently determine the primary sequence and three-dimensional structure of these promising therapeutic molecules, paving the way for the rational design of next-generation drugs.

References

- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 2. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic Peptides that Govern Signal Transduction Pathways: From Prokaryotes to Multi-Cellular Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nautilus Biotechnology, Inc. (NAUT) Q3 2025 Earnings Call Transcript | Seeking Alpha [seekingalpha.com]

- 5. m.youtube.com [m.youtube.com]

bioinformatics tools for novel peptide sequence analysis

An In-Depth Technical Guide to Bioinformatics Tools for Novel Peptide Sequence Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core bioinformatics tools and methodologies essential for the analysis of novel peptide sequences. From initial identification to functional and structural characterization, we detail the key computational resources available to researchers in the field of peptide-based therapeutics and discovery.

Introduction to Peptide Analysis

The identification and characterization of novel peptides are pivotal in various biological and pharmaceutical research areas. Peptides, being smaller than proteins, can be synthesized with high precision and often exhibit high specificity and low toxicity, making them attractive therapeutic candidates.[1] The computational analysis of these molecules, however, requires a specialized toolkit to move from raw experimental data to functional insights. This process typically involves de novo sequencing from mass spectrometry data, database searching, prediction of physicochemical and biological properties, structural modeling, and interaction analysis.[2]

A typical computational workflow begins with tandem mass spectrometry (MS/MS) data, which is used to determine the amino acid sequence.[3] Once a sequence is identified, a suite of in silico tools is employed to predict its properties and potential as a therapeutic agent.[4]

De Novo Peptide Sequencing from Mass Spectrometry Data

De novo sequencing is the process of deriving a peptide's amino acid sequence directly from its tandem mass spectrum without relying on a sequence database.[3][5] This approach is crucial for identifying entirely novel peptides or those from organisms with unsequenced genomes.[3]

Core Tools for De Novo Sequencing

Several algorithms and software packages have been developed for de novo sequencing, each with its own strengths depending on the type of mass spectrometry data (e.g., CID, HCD, ETD).[6]

| Tool/Algorithm | Description | Key Features | Performance Insights |

| PEAKS Studio | A comprehensive software package for MS-based proteomics, including de novo sequencing, database search, and PTM identification.[5][7] | Integrates de novo sequencing with database searches to improve identification accuracy and sensitivity.[8] Supports various fragmentation methods. | Considered one of the state-of-the-art tools, demonstrating high accuracy, especially with QSTAR data.[5][6] |

| PepNovo+ | A high-throughput de novo sequencing tool that uses a probabilistic network for scoring.[5] | Known for its speed, typically taking less than 0.2 seconds to interpret a spectrum.[5] | Performs well with CID spectra and has been shown to be more accurate than several other popular algorithms.[5][6] |

| UniNovo | A universal de novo sequencing tool designed to work well with various spectra types, including CID, ETD, and HCD.[5][6] | Its performance is often superior to other tools for ETD spectra and it can estimate the probability of a correct reconstruction.[6] | Demonstrates better accuracy than PepNovo+ and PEAKS on certain spectral types and provides error rate estimations.[5] |

| Novor | A real-time de novo peptide sequencing engine focused on high-speed analysis.[5] | Aims to significantly improve the speed of de novo sequencing while maintaining accuracy comparable to other tools.[5] | Optimized for rapid processing, making it suitable for high-throughput applications. |

| pNovo+ | A tool specifically designed to utilize complementary HCD and ETD tandem mass spectra for improved sequencing.[5] | Employs a component algorithm, pDAG, which significantly speeds up the sequencing process to an average of 0.018s per spectrum.[5] | The use of dual spectra types can lead to more accurate and complete sequence reconstructions. |

Experimental Protocol: De Novo Sequencing with PEAKS

-

Sample Preparation and MS Analysis :

-

Extract proteins from the sample tissue or cells.[3]

-

Digest the proteins into peptides using an appropriate enzyme, such as trypsin.[3][9]

-

Separate the resulting peptides using high-performance liquid chromatography (HPLC).[3]

-

Introduce the separated peptides into a tandem mass spectrometer to generate MS/MS spectra.[3][10]

-

-

Data Import and Preprocessing in PEAKS :

-

Launch the PEAKS software and create a new project.

-

Import the raw MS/MS data files (e.g., .raw, .mzML).

-

Perform data refinement, which includes precursor mass correction and MS/MS spectral merging.

-

-

De Novo Sequencing Analysis :

-

Select the imported data and choose the de novo sequencing workflow.

-

Specify the instrument type and fragmentation method (e.g., CID, HCD).

-

Set the precursor and fragment mass error tolerances.

-

Define any potential post-translational modifications (PTMs) to be considered.

-

Run the analysis. PEAKS will generate a list of peptide sequence candidates for each spectrum, along with a confidence score.[8]

-

-

Result Interpretation :

-

Review the list of de novo sequences. High-confidence sequences are likely to be correct.

-

Spectra that yield high-quality de novo tags but do not match any database entries may represent novel peptides.[8]

-

Peptide Identification and Databases

Once a potential sequence is determined, it is often beneficial to search against existing peptide and protein databases. This can help validate a de novo result, identify known peptides, or find homologous sequences that may suggest function.

Key Peptide Databases

| Database | Description | Scope |

| PeptideAtlas | A multi-organism compendium of peptides identified in a large number of tandem mass spectrometry experiments.[11] | Collects and reprocesses raw data for human, mouse, yeast, and other organisms to ensure high-quality, uniform identification probabilities.[11] |

| Peptipedia v2.0 | An integrated database with over 100,000 peptide sequences from more than 70 sources.[12] | Provides tools for estimating physicochemical properties, statistical analysis, and machine learning models for predicting biological activities.[12] |

| PepQuery | A targeted search engine for identifying known or novel peptides in public mass spectrometry datasets.[13] | Allows searching of peptide, protein, or DNA sequences against over a billion indexed MS/MS spectra.[13] |

| UniProtKB/Swiss-Prot | A high-quality, manually annotated, and non-redundant protein sequence database. | While a protein database, it is a primary resource for searching peptide sequences to find their protein of origin.[14] |

Experimental Workflow: Peptide Analysis Pipeline

The overall process of discovering and characterizing a novel peptide involves multiple computational steps, from initial identification to final functional prediction.

Caption: A generalized workflow for the discovery and in silico analysis of novel peptides.

Prediction of Peptide Properties

In silico prediction of a peptide's physicochemical and biological properties is a cost-effective way to screen candidates before undertaking expensive and time-consuming laboratory experiments.[15][16]

Tools for Physicochemical Property Prediction

Understanding properties like isoelectric point (pI), charge, hydrophobicity, and mass is fundamental for peptide synthesis and handling.[17]

| Tool | Description | Properties Calculated |

| Thermo Fisher Peptide Analyzing Tool | A simple web-based tool to predict features of a peptide from its amino acid sequence.[17] | Charge-pH map, pI, hydrophobicity, mass, and estimates of synthesis difficulty.[17] |

| PepFun | A collection of Python-based bioinformatics functionalities for studying peptides at the sequence and structure level.[18] | Can be customized to calculate a wide range of peptide characteristics for large sets of sequences.[18] |

| Peptipedia v2.0 | This integrated database includes a physicochemical properties estimator as one of its core tools.[12] | Calculates various physicochemical and thermodynamic properties for its vast collection of peptides.[12] |

Tools for Biological Activity Prediction

Predicting the biological function of a novel peptide is a key step in drug discovery. Machine learning and deep learning models are increasingly used for this purpose.[19][20]

| Tool/Server | Predicted Activity | Approach |

| PPTPP | Predicts multiple therapeutic activities (e.g., anticancer, antiviral, antibacterial).[21] | A Random Forest-based method using a novel feature encoding scheme based on physicochemical properties.[21] |

| TriNet | Predicts anticancer and antimicrobial peptides (ACPs and AMPs).[22] | A tri-fusion neural network that combines information from serial fingerprints, sequence evolution, and physicochemical properties.[22] |

| ACPred / MLACP 2.0 | Specifically predicts anticancer peptides.[23] | These servers use distinct machine learning algorithms and datasets to enhance prediction accuracy.[23] |

| iQSP | Predicts Quorum Sensing Peptides.[15] | A sequence-based tool that uses informative physicochemical properties to build its prediction model.[15] |

| SignalP 6.0 | Predicts the presence and location of signal peptide cleavage sites.[24] | Based on a transformer protein language model, it can discriminate between multiple types of signal peptides.[24] |

Protocol: Predicting Bioactivity with a Web Server (General)

-

Access the Prediction Server : Navigate to the web server for the desired activity (e.g., PPTPP, TriNet).

-

Prepare Input Sequence(s) : Ensure your novel peptide sequences are in the correct format, typically FASTA.

-

Submit the Job : Paste the sequences into the input box or upload the FASTA file. Select the desired prediction model (e.g., anticancer, antimicrobial).

-

Run the Prediction : Initiate the analysis by clicking the "Submit" or "Run" button.

-

Interpret Results : The server will return a classification for each peptide (e.g., "Anticancer" or "Non-Anticancer") often accompanied by a probability or confidence score. Peptides with high confidence scores are strong candidates for further investigation.

Peptide Structure and Interaction Analysis

Understanding the three-dimensional structure of a peptide and how it interacts with its target protein is crucial for elucidating its mechanism of action and for rational drug design.[25][26]

Peptide Structure Prediction

Predicting the 3D structure of a flexible peptide is challenging, but several tools can model peptide conformations.

| Tool | Description | Method |

| AlphaFold | An AI system from Google DeepMind that predicts protein and peptide 3D structures from their amino acid sequences with high accuracy.[27][28] | Deep learning-based model. While trained primarily on proteins, it can be applied to peptides, and the latest versions explicitly model interactions.[28] |

| PEP-FOLD | A de novo approach to predict peptide structures from their amino acid sequences. | Aims to predict the conformation of peptides between 5 and 50 amino acids in length. |

| SWISS-MODEL | A fully automated protein structure homology-modeling server.[29] | Can be used for peptides if a suitable structural template is available.[29] |

Peptide-Protein Docking

Molecular docking predicts the preferred orientation of a peptide when it binds to a target protein.[30]

| Tool/Server | Docking Type | Description |

| HADDOCK | Information-driven flexible docking.[31] | Uses experimental data or predictions to define restraints that guide the docking process. Supports protein-protein and protein-peptide complexes.[31] |

| AutoDock Suite (AutoDockCrankPep) | Template-independent docking.[32] | A specialized program within the AutoDock suite designed for the computational docking of peptides to protein targets.[32] |

| CABS-dock | Global, flexible docking.[25][33] | A web server for protein-peptide docking that does not require prior knowledge of the binding site.[25][33] |

| Rosetta FlexPepDock | Local, high-resolution refinement.[25] | Refines protein-peptide complex structures using a Monte Carlo minimization approach, ideal for improving initial low-resolution models.[25] |

Protocol: Peptide-Protein Docking with HADDOCK

-

Prepare Input Structures :

-

Obtain the 3D structure of the target protein (e.g., from the PDB) and the predicted 3D structure of the novel peptide (e.g., from AlphaFold).

-

Ensure the PDB files are clean and properly formatted.

-

-

Define Interaction Restraints :

-

Access the HADDOCK web server and register for an account.[31]

-

Define Ambiguous Interaction Restraints (AIRs). This is the core of HADDOCK. Specify residues on the protein and peptide that are predicted or known to be part of the binding interface.

-

"Active" residues are those directly involved in the interaction, while "passive" residues are those surrounding the active ones.

-

-

Submit the Docking Job :

-

Upload the PDB files for the protein and the peptide.

-

Enter the defined active and passive residues for both molecules.

-

Adjust advanced parameters if necessary (e.g., defining flexibility, simulation settings).

-

Submit the job to the server.

-

-

Analyze the Results :

-

HADDOCK will perform the docking and cluster the resulting structures.

-

The results page will present a ranked list of clusters based on their HADDOCK score. Lower scores generally indicate more favorable binding.

-

Visualize the top-ranked models to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) at the peptide-protein interface.

-

Signaling Pathway Visualization

Understanding the context in which a peptide functions is critical. If a novel peptide is predicted to inhibit a specific protein, visualizing that protein's signaling pathway can provide insights into the potential downstream effects.

Caption: A diagram showing a novel peptide inhibiting MEK in the MAPK/ERK pathway.

Conclusion

The analysis of novel peptide sequences is a multi-faceted process that relies on a diverse array of bioinformatics tools. From the initial de novo sequencing of mass spectrometry data to the detailed prediction of structure and function, the computational methods outlined in this guide provide a robust framework for researchers. By systematically applying these tools and protocols, scientists can efficiently screen, characterize, and prioritize novel peptide candidates for further development in therapeutic and other biotechnological applications, accelerating the transition from in silico discovery to experimental validation.[26][34]

References

- 1. Computational tool to simplify process of drug discovery | In the News | WE SPARK HEALTH Institute [wesparkhealth.com]

- 2. Recent Advances and Computational Approaches in Peptide Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 4. In silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De novo peptide sequencing - Wikipedia [en.wikipedia.org]

- 6. UniNovo: a universal tool for de novo peptide sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 8. PEAKS DB: De Novo Sequencing Assisted Database Search for Sensitive and Accurate Peptide Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. PeptideAtlas [peptideatlas.org]

- 12. academic.oup.com [academic.oup.com]

- 13. PepQuery [pepquery.org]

- 14. Novel peptide identification from tandem mass spectra using ESTs and sequence database compression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iQSP: A Sequence-Based Tool for the Prediction and Analysis of Quorum Sensing Peptides Using Informative Physicochemical Properties [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Peptide Analyzing Tool | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Integrating Traditional Machine Learning and Deep Learning for Precision Screening of Anticancer Peptides: A Novel Approach for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Protocol for predicting peptides with anticancer and antimicrobial properties by a tri-fusion neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. SignalP 6.0 - DTU Health Tech - Bioinformatic Services [services.healthtech.dtu.dk]

- 25. bioinformaticsreview.com [bioinformaticsreview.com]

- 26. epochjournals.com [epochjournals.com]

- 27. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]

- 28. AlphaFold - Google DeepMind [deepmind.google]

- 29. SWISS-MODEL [swissmodel.expasy.org]

- 30. Molecular Docking | Springer Nature Experiments [experiments.springernature.com]

- 31. HADDOCK Web Server [rascar.science.uu.nl]

- 32. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]

- 33. CABS-dock: server for protein-peptide docking [biocomp.chem.uw.edu.pl]

- 34. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]

Predicting the Function of Uncharacterized Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The expanding universe of known peptide sequences, driven by advancements in genomics, proteomics, and bioinformatics, presents a significant challenge and a vast opportunity. A large fraction of these peptides remains uncharacterized, holding untapped potential for novel therapeutics, diagnostic markers, and research tools. Accurately predicting the function of these enigmatic molecules is a critical bottleneck in translating sequence data into tangible biomedical applications. This guide provides a comprehensive technical overview of the core methodologies employed to elucidate the function of uncharacterized peptides, integrating both computational and experimental approaches. We present detailed protocols for key experimental techniques, summarize quantitative data for easy comparison, and visualize complex workflows and signaling pathways to provide a clear and actionable framework for researchers in the field.

Introduction

Peptides, short chains of amino acids, are fundamental signaling molecules in a vast array of physiological processes. Their ability to modulate protein-protein interactions with high specificity and affinity makes them attractive candidates for drug development.[1] However, the sheer volume of newly discovered peptide sequences from various sources, including metagenomics and proteogenomics, has outpaced traditional functional characterization methods. This necessitates a systematic and integrated approach that combines the predictive power of computational biology with the empirical rigor of experimental validation.

This guide is structured to provide a logical progression from in silico prediction to in vitro and in vivo validation, equipping researchers with the knowledge and tools to navigate the complex landscape of peptide functional annotation.

Computational Prediction of Peptide Function

The initial step in characterizing a novel peptide is often computational analysis, which provides a powerful and cost-effective means to generate functional hypotheses. These methods leverage the wealth of existing biological data to identify patterns and relationships that can infer a peptide's potential role.

Sequence-Based Methods

The primary amino acid sequence is the most fundamental piece of information for an uncharacterized peptide. Various computational tools utilize sequence features to predict function.

-

Homology-Based Prediction: This approach relies on identifying sequence similarity to peptides with known functions. Tools like BLAST (Basic Local Alignment Search Tool) can be used to search comprehensive databases such as UniProt for homologous sequences.[2]

-

Machine Learning and Deep Learning Models: In recent years, machine learning has revolutionized peptide function prediction.[3][4] These models are trained on large datasets of peptides with known functions and can identify complex patterns within the sequence to predict various properties, including:

-

Antimicrobial Activity: Predicting whether a peptide is likely to have antimicrobial properties.

-

Anticancer Activity: Identifying peptides with potential to target and kill cancer cells.

-

Cell-Penetrating Peptides (CPPs): Predicting the ability of a peptide to cross cell membranes.

-

Signal Peptides: Identifying short N-terminal peptides that direct proteins for secretion.[5]

-

Structure-Based Methods

Predicting the three-dimensional structure of a peptide can provide significant insights into its function, particularly its ability to interact with other molecules.

-

Ab Initio and Template-Based Modeling: For shorter peptides, ab initio methods can predict structure from the sequence alone. For longer peptides, template-based modeling, which uses the known structure of a homologous peptide as a scaffold, can be employed.

-